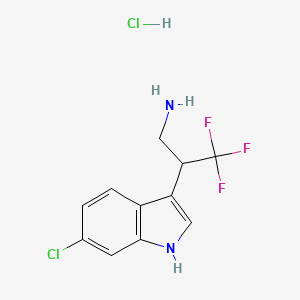
(2-Aminoethyl)(3-fluoropropyl)methylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Aminoethyl)(3-fluoropropyl)methylamine is a chemical compound that belongs to the class of amines. Amines are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups.
準備方法
Synthetic Routes and Reaction Conditions
There are several methods to synthesize amines, including (2-Aminoethyl)(3-fluoropropyl)methylamine. One common method involves the alkylation of ammonia or amines with alkyl halides. For example, the reaction of 3-fluoropropyl bromide with methylamine can yield this compound under appropriate conditions .
Another method involves the reduction of nitro compounds, azides, imines, nitriles, or unsubstituted amides using catalytic hydrogenation or metal-hydride reduction. For instance, the reduction of a nitro compound with hydrogen over a metal catalyst like platinum can produce the desired amine .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial for efficient production.
化学反応の分析
Types of Reactions
(2-Aminoethyl)(3-fluoropropyl)methylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso, nitro, or N-oxide derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Catalytic hydrogenation using hydrogen gas and a metal catalyst like platinum or palladium is common.
Substitution: Alkyl halides and acyl chlorides are typical reagents for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield nitroso or nitro compounds, while reduction of nitro compounds can produce primary amines.
科学的研究の応用
(2-Aminoethyl)(3-fluoropropyl)methylamine has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which (2-Aminoethyl)(3-fluoropropyl)methylamine exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved can include binding to active sites, altering enzyme activity, or modulating signal transduction pathways .
類似化合物との比較
Similar Compounds
Methylamine: A simple primary amine with one methyl group attached to the nitrogen atom.
Dimethylamine: A secondary amine with two methyl groups attached to the nitrogen atom.
Trimethylamine: A tertiary amine with three methyl groups attached to the nitrogen atom.
Uniqueness
(2-Aminoethyl)(3-fluoropropyl)methylamine is unique due to the presence of both an aminoethyl group and a fluoropropyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C6H15FN2 |
|---|---|
分子量 |
134.20 g/mol |
IUPAC名 |
N'-(3-fluoropropyl)-N'-methylethane-1,2-diamine |
InChI |
InChI=1S/C6H15FN2/c1-9(6-4-8)5-2-3-7/h2-6,8H2,1H3 |
InChIキー |
GLQRNQSYHZKZSN-UHFFFAOYSA-N |
正規SMILES |
CN(CCCF)CCN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (4S)-4-{[(tert-butoxy)carbonyl]amino}-2-methylidenepentanoate](/img/structure/B13458378.png)
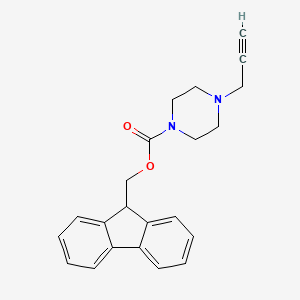
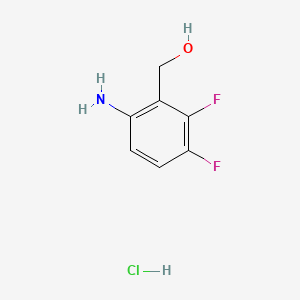
![methyl({[(2R)-1-methylpiperidin-2-yl]methyl})amine](/img/structure/B13458392.png)
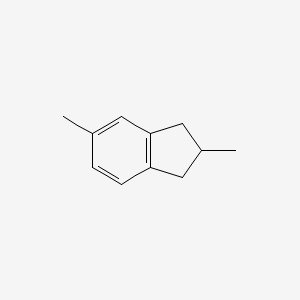
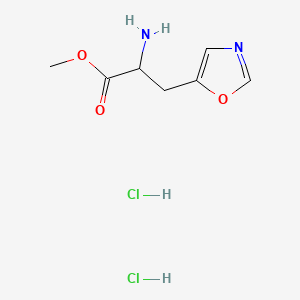
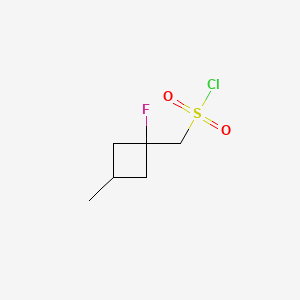


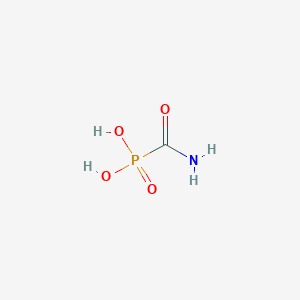

![6-Isocyanatospiro[2.5]octane](/img/structure/B13458427.png)
